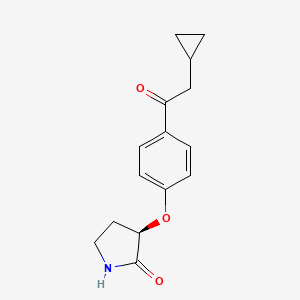
(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one typically involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with a suitable acylating agent to introduce the cyclopropylacetyl group.
Cyclization: The phenoxy intermediate is then subjected to cyclization conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylacetyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, pyrrolidinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidinone derivatives: These include other compounds with the pyrrolidinone ring structure, which may have similar biological activities.
Phenoxy compounds: Compounds with the phenoxy group, which can also exhibit diverse biological effects.
Uniqueness
The uniqueness of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(3R)-3-[4-(2-cyclopropylacetyl)phenoxy]pyrrolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c17-13(9-10-1-2-10)11-3-5-12(6-4-11)19-14-7-8-16-15(14)18/h3-6,10,14H,1-2,7-9H2,(H,16,18)/t14-/m1/s1 |
Clé InChI |
KQNRJQMIMFGUKG-CQSZACIVSA-N |
SMILES isomérique |
C1CNC(=O)[C@@H]1OC2=CC=C(C=C2)C(=O)CC3CC3 |
SMILES canonique |
C1CC1CC(=O)C2=CC=C(C=C2)OC3CCNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




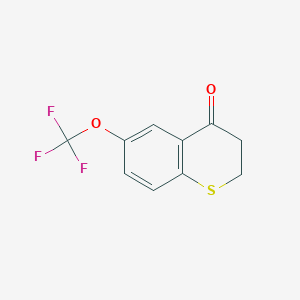


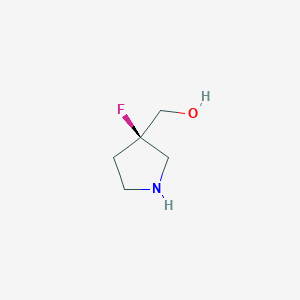

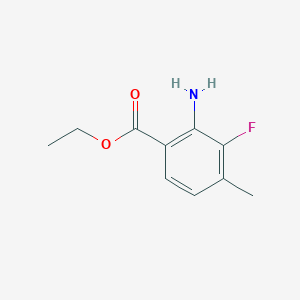

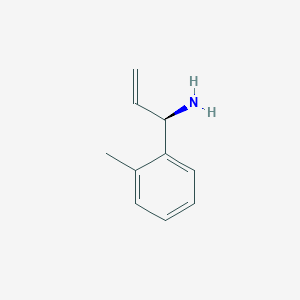
![5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13047084.png)
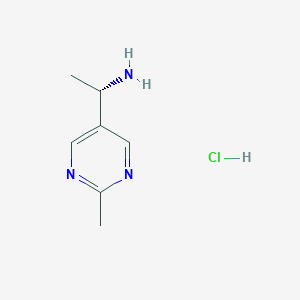
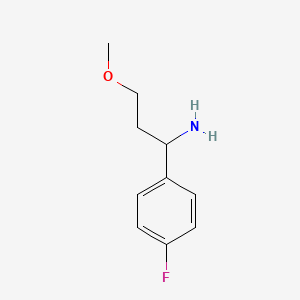
![Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B13047096.png)
